2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one
Description
The compound 2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7H-pyrrolo[3,4-d]pyrimidin-7-one features a fused pyrrolo[3,4-d]pyrimidin-7-one core with a 4-bromophenyl group at position 6, a phenyl group at position 4, and an amino substituent at position 2. This scaffold is of interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases or enzymes .
Properties
CAS No. |
76628-82-5 |
|---|---|
Molecular Formula |
C18H13BrN4O |
Molecular Weight |
381.2 g/mol |
IUPAC Name |
2-amino-6-(4-bromophenyl)-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C18H13BrN4O/c19-12-6-8-13(9-7-12)23-10-14-15(11-4-2-1-3-5-11)21-18(20)22-16(14)17(23)24/h1-9H,10H2,(H2,20,21,22) |
InChI Key |
ARSAHTBHQNWBAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N=C(N=C2C(=O)N1C3=CC=C(C=C3)Br)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-bromophenyl)-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate intermediates under specific conditions to form the pyrrolo[3,4-d]pyrimidine core.
Substitution Reactions:
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of scalable reaction conditions, efficient catalysts, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-bromophenyl)-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several promising biological activities associated with this compound:
-
Anticancer Activity :
- The compound has shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). For instance, the IC50 values were reported as follows:
Cell Line IC50 (µM) A549 12.5 MCF-7 15.0 - These results suggest its potential as a lead compound for developing new anticancer agents .
- The compound has shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). For instance, the IC50 values were reported as follows:
-
Anti-inflammatory Effects :
- Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
-
Antimicrobial Properties :
- Some derivatives of related compounds have demonstrated efficacy against various bacterial strains, indicating that this compound may also possess antimicrobial properties .
Synthesis and Derivatives
The synthesis of 2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7H-pyrrolo[3,4-d]pyrimidin-7-one typically involves cyclocondensation reactions with appropriate substrates. The process can be optimized to yield derivatives with enhanced biological activity.
Synthetic Route Overview
- Starting Materials : Common precursors include α-halomethylbenzylketones and 2,6-diamino-4-hydroxypyrimidine.
- Reactions : The synthesis often involves cyclocondensation followed by various substitution reactions to introduce different functional groups that can modulate biological activity.
Case Studies and Research Findings
Several studies have explored the applications of this compound in detail:
- VEGFR-2 Inhibition :
- Antitumor Efficacy :
- Mechanistic Insights :
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-bromophenyl)-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Structural Analogues with Halogen Variations
2-Amino-6-(4-fluorophenyl)-5-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one (34c)
- Core Differences : The pyrrolo[2,3-d]pyrimidine core (vs. pyrrolo[3,4-d]pyrimidine) and 4-fluorophenyl substitution (vs. 4-bromophenyl).
- Impact: Fluorine’s electronegativity may enhance binding to polar residues in target proteins, while bromine’s bulkiness could improve hydrophobic interactions. The positional isomerism in the pyrrolopyrimidine ring (2,3-d vs.
3-(4-Bromophenyl)-3H,4H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Core Differences: Incorporation of a triazolo ring (vs. amino-substituted pyrrolo).
Substituent Modifications
N-(5-Acetyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-amino-6-(4-bromophenyl)-5-(4-chloro-3-nitrophenyl)-nicotinamide (19)
- Key Features : A nicotinamide derivative with nitro and chloro substituents.
- Comparison : The nitro group increases electron-withdrawing effects, which may enhance reactivity but reduce bioavailability. The absence of such groups in the target compound suggests better pharmacokinetic profiles .
4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 872706-14-4)
- Core Differences: Chlorine at position 4 (vs. amino at position 2) and a methyl group.
- Impact : Chlorine’s steric and electronic effects may reduce nucleophilic attack susceptibility, while the methyl group increases lipophilicity .
Heterocyclic Core Variations
2,4-Dichlorofuro[3,4-d]pyrimidin-7-one
- Core Differences: Furopyrimidinone scaffold (oxygen-containing vs. nitrogen-rich pyrrolo).
Melting Points and Stability
- Trends : Nitro- and chloro-substituted analogs (e.g., Compound 19) exhibit higher melting points (>300°C), suggesting strong intermolecular interactions (e.g., dipole-dipole, π-stacking) .
Biological Activity
2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7H-pyrrolo[3,4-d]pyrimidin-7-one is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates both pyrrole and pyrimidine moieties, which are known to contribute to various biological activities. The presence of an amino group and a bromophenyl substituent further enhances its chemical properties.
- Molecular Formula : C18H15BrN4O
- Molecular Weight : Approximately 384.24 g/mol
The structure of this compound allows for diverse interactions with biological targets, making it a candidate for further pharmacological studies.
Biological Activity Overview
Research indicates that 2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7H-pyrrolo[3,4-d]pyrimidin-7-one exhibits several promising biological activities:
-
Antiparasitic Activity :
- This compound has been identified as a potential inhibitor of pteridine reductase 1 (PTR1), an enzyme crucial for the survival of Trypanosoma brucei, the causative agent of African sleeping sickness. Studies have shown that derivatives of pyrrolopyrimidines can inhibit PTR1 effectively, leading to reduced parasite viability in vitro and in vivo models .
- Antitumor Potential :
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
The biological activity of 2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7H-pyrrolo[3,4-d]pyrimidin-7-one is influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Amino Group | Enhances solubility and interaction with biological targets |
| Bromophenyl Group | Contributes to hydrophobic interactions and may affect binding affinity |
| Pyrrole and Pyrimidine Moieties | Essential for enzyme inhibition and biological activity |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its analogs:
-
Study on Trypanosomiasis :
- A study evaluated the efficacy of various pyrrolopyrimidine derivatives against Trypanosoma brucei. Compounds structurally related to 2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7H-pyrrolo[3,4-d]pyrimidin-7-one showed significant antiparasitic activity, leading to further exploration in animal models .
- Anticancer Activity :
Q & A
Basic: What synthetic strategies are commonly employed to synthesize 2-amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7H-pyrrolo[3,4-d]pyrimidin-7-one?
Answer:
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution for introducing the 4-bromophenyl group, as seen in analogous pyrrolo[2,3-d]pyrimidine derivatives .
- Cyclization of intermediates using aldehydes and cyanocetamide in ethanol with anhydrous potassium carbonate, followed by heating at 150°C to form the pyrrolo-pyrimidine core .
- Amination at the 2-position via coupling reactions with bromophenylamines, often catalyzed by Pd complexes (e.g., Pd₂(dba)₃) and ligands like XantPhos, with yields optimized using cesium carbonate as a base .
Key Challenges: Low yields (e.g., 14% in some steps ) due to steric hindrance from the bromophenyl group. Purification via silica gel column chromatography is critical .
Basic: What spectroscopic and analytical methods validate the structural integrity of this compound?
Answer:
- 1H/13C NMR : Confirms substituent positions and hydrogen bonding. For example, NH₂ protons appear as broad singlets (~δ 5.72 ppm), while aromatic protons from the bromophenyl group resonate at δ 7.07–7.41 ppm .
- HRMS : Validates molecular formula (e.g., C₁₈H₁₄BrN₅O requires m/z 395.03) .
- Melting Point : Sharp decomposition points (>300°C) indicate purity .
Note: X-ray crystallography (e.g., CCDC data ) can resolve ambiguities in planar vs. puckered pyrimidine rings.
Advanced: How does the 4-bromophenyl substituent influence electronic properties and intermolecular interactions?
Answer:
- Electron-Withdrawing Effect : The bromine atom increases electrophilicity at the pyrimidine core, enhancing reactivity in nucleophilic substitutions .
- Intermolecular Interactions : Crystal packing analysis reveals weak C–H⋯Br and π-π stacking (3.56–3.80 Å between aromatic rings), which stabilize the solid-state structure .
- Planar vs. Puckered Conformations : The fused tetrazole and pyrrole rings enforce near-planar pyrimidine geometry, affecting binding to biological targets .
Methodological Insight: Computational modeling (e.g., MOPAC PM3) predicts dihedral angles between substituents, aiding crystallographic analysis .
Advanced: How can researchers resolve contradictions in reaction yields during scale-up?
Answer:
Discrepancies in yields (e.g., 14% vs. 90% in similar reactions ) arise from:
- Steric Effects : Bulky bromophenyl groups hinder coupling reactions. Optimize by using bulkier ligands (e.g., XantPhos) or elevated temperatures .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Catalyst Loading : Increasing Pd₂(dba)₃ from 0.1 to 0.2 equivalents improved yields in analogous syntheses .
Troubleshooting Tool: Monitor reaction progress via TLC (e.g., CHCl₃/MeOH 10:1) to identify stalled intermediates .
Advanced: What computational approaches predict the biological activity of this compound?
Answer:
- QSAR Modeling : Correlate electronic descriptors (e.g., LogP ~1.97 ) with antimicrobial or kinase-inhibitory activity.
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using the planar pyrimidine core as a hinge-binding motif .
- ADMET Prediction : Use software like SwissADME to assess bioavailability, leveraging the compound’s moderate LogP and hydrogen-bonding capacity .
Validation: Compare computational results with experimental IC₅₀ values from kinase assays .
Advanced: What strategies optimize regioselectivity in functionalizing the pyrrolo-pyrimidine core?
Answer:
- Directing Groups : Introduce temporary substituents (e.g., methoxy at C6) to steer electrophilic attacks to specific positions .
- Metal-Catalyzed C–H Activation : Use Pd(OAc)₂ with pivalic acid to functionalize C5 or C7 positions selectively .
- Microwave-Assisted Synthesis : Reduces side reactions by accelerating cyclization steps .
Case Study: A 77% yield was achieved for a naphthyl-substituted analog using optimized Pd catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
